molecular formula C9H12N2O4S B6632422 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid

2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid

Cat. No. B6632422
M. Wt: 244.27 g/mol
InChI Key: PYMAGEURVMACGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid, also known as MG132, is a proteasome inhibitor that has been extensively used in scientific research. It is a synthetic compound that was first developed in the 1990s and has since been used to study the role of proteasomes in various cellular processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid involves the inhibition of the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins. 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of ubiquitinated proteins and the activation of various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid include the accumulation of ubiquitinated proteins, the activation of various signaling pathways, and the induction of apoptosis. It has been shown to induce cell cycle arrest in various cancer cell lines and to enhance the sensitivity of cancer cells to chemotherapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid in lab experiments include its ability to selectively inhibit the proteasome activity, its well-characterized mechanism of action, and its availability as a synthetic compound. However, its limitations include its potential toxicity, its non-specific effects on other cellular processes, and the need for careful optimization of the concentration and duration of treatment.

Future Directions

For the use of 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid in scientific research include the development of more selective and less toxic proteasome inhibitors and the identification of novel targets and pathways regulated by proteasomes.

Synthesis Methods

The synthesis of 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid involves several steps, including the condensation of 2-methyl-1,3-thiazole-5-carboxylic acid with 2-amino-2-hydroxymethylpropane-1,3-diol, followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond between the carboxylic acid and the amine group. The TBDMS group is then removed to yield 2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid.

Scientific Research Applications

2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid has been widely used in scientific research to study the role of proteasomes in various cellular processes, including cell cycle regulation, apoptosis, and protein degradation. It has been shown to inhibit the proteasome activity in both in vitro and in vivo experiments, leading to the accumulation of ubiquitinated proteins and the activation of various signaling pathways.

properties

IUPAC Name

2-hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-5-10-3-6(16-5)7(12)11-4-9(2,15)8(13)14/h3,15H,4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMAGEURVMACGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NCC(C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid

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